molecular formula C16H16N2O3S2 B2969296 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 899707-73-4

11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2969296
CAS No.: 899707-73-4
M. Wt: 348.44
InChI Key: HDKFJOIDJRPHAN-UHFFFAOYSA-N
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Description

11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound featuring a unique tricyclic structure with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable linear precursor.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.

    Attachment of the Thiophen-2-yl Methyl Group: This step involves the alkylation of the nitrogen atom with a thiophen-2-yl methyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[631

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study the function of sulfonamide-containing enzymes.

    Industrial Chemistry: The compound’s unique reactivity makes it a potential candidate for use in organic synthesis and material science.

Mechanism of Action

The mechanism of action of 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes through the formation of a stable complex with the enzyme’s active site. The sulfonamide group is known to mimic the natural substrate of certain enzymes, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group.

    Tricyclic Compounds: Tricyclic antidepressants like amitriptyline and imipramine have a similar tricyclic core structure.

Uniqueness

What sets 11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide apart is the combination of its tricyclic structure with a thiophene ring and a sulfonamide group

Properties

IUPAC Name

11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKFJOIDJRPHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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